boc-hyp-oet

Description

Structure

3D Structure

Properties

IUPAC Name |

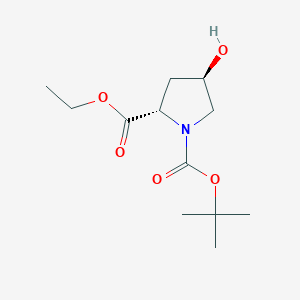

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMDZSAWTQOEHX-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Structure and Synthesis of Boc-Hyp-OEt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and synthesis of N-tert-Butoxycarbonyl-(2S,4R)-4-hydroxyproline ethyl ester, commonly referred to as Boc-Hyp-OEt. This compound is a valuable proline derivative utilized in peptide synthesis and the development of novel therapeutics.[1]

Chemical Structure and Properties

Boc-Hyp-OEt is a derivative of the amino acid hydroxyproline, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with an ethyl group. The presence of the Boc protecting group enhances its stability and solubility, making it a versatile building block in both solution-phase and solid-phase peptide synthesis.

The fundamental structure consists of a pyrrolidine ring, characteristic of proline, with a hydroxyl group at the 4-position and an ethyl ester at the 2-position. The tert-butoxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring.

Molecular Structure Diagram:

References

Synthesis of N-Boc-4-trans-hydroxy-L-proline Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester, a valuable chiral building block in the development of novel pharmaceuticals. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the efficient and reliable preparation of this compound.

Introduction

N-Boc-4-trans-hydroxy-L-proline ethyl ester, also known as Boc-Hyp-OEt, is a protected derivative of the non-essential amino acid hydroxyproline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the carboxylic acid terminus makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures. Its rigid pyrrolidine ring and the hydroxyl functionality offer unique conformational constraints and a site for further functionalization, making it an attractive component in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

The synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester is typically achieved through a two-step process involving the protection of the amino group of 4-trans-hydroxy-L-proline, followed by the esterification of the carboxylic acid. Alternatively, the esterification can be performed prior to the Boc-protection. This guide will focus on the former, a widely employed and efficient strategy.

Synthetic Pathway Overview

The most common and reliable synthetic pathway to N-Boc-4-trans-hydroxy-L-proline ethyl ester involves two key transformations:

-

N-Boc Protection: The secondary amine of 4-trans-hydroxy-L-proline is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This step yields N-Boc-4-trans-hydroxy-L-proline.

-

Ethyl Esterification: The carboxylic acid of the Boc-protected intermediate is then esterified to the corresponding ethyl ester using an ethylating agent, such as ethyl iodide, in the presence of a base.

This sequence ensures high yields and minimizes side reactions, providing the target compound with good purity.

Caption: Synthetic workflow for N-Boc-4-trans-hydroxy-L-proline ethyl ester.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester. The data is compiled from analogous and established procedures.

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. N-Boc Protection | 4-trans-hydroxy-L-proline | (Boc)₂O, NaOH | Dioxane/Water | Room Temp | 24 | ~90 |

| 2. Ethyl Esterification | N-Boc-4-trans-hydroxy-L-proline | Ethyl Iodide, K₂CO₃ | DMF | 0 to RT | 15 | ~100[1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester.

Step 1: Synthesis of N-Boc-4-trans-hydroxy-L-proline

This procedure outlines the protection of the amino group of 4-trans-hydroxy-L-proline using di-tert-butyl dicarbonate.

Materials:

-

4-trans-hydroxy-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 6N

-

Sodium chloride (NaCl)

-

Water

Procedure:

-

A suspension of 20.0 g (0.152 mol) of trans-4-hydroxy-L-proline and 38.0 g (0.174 mol) of di-tert-butyl dicarbonate in 250 ml of dioxane is prepared in a suitable reaction vessel.[2]

-

To this suspension, 350 ml of 1N NaOH is added gradually.[2]

-

The reaction mixture is stirred at room temperature for 24 hours.[2]

-

The mixture is then concentrated in vacuo to a volume of approximately 200 ml.[2]

-

The concentrated solution is diluted with 750 ml of H₂O.

-

The aqueous solution is washed with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

-

The aqueous solution is then acidified with 6N HCl and saturated with NaCl before being extracted with ethyl acetate (2x).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated in vacuo to yield N-Boc-4-trans-hydroxy-L-proline as a solid.

Step 2: Synthesis of N-Boc-4-trans-hydroxy-L-proline Ethyl Ester

This procedure describes the esterification of N-Boc-4-trans-hydroxy-L-proline to its ethyl ester. This protocol is adapted from a similar procedure for a Cbz-protected analogue.

Materials:

-

N-Boc-4-trans-hydroxy-L-proline

-

Ethyl iodide (EtI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-Boc-4-trans-hydroxy-L-proline (e.g., 7.33 mmol) in dry DMF (10 ml) at 0°C, add anhydrous potassium carbonate (1.1 eq, 8.07 mmol).

-

To this mixture, add ethyl iodide (2.0 eq, 14.67 mmol).

-

Allow the temperature of the reaction mixture to rise to room temperature and continue stirring for 15 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (25 ml) and extract with ethyl acetate (5 x 25 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude N-Boc-4-trans-hydroxy-L-proline ethyl ester.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Logical Relationships in the Synthetic Process

The following diagram illustrates the logical progression and key transformations in the synthesis of the target compound.

Caption: Logical flow of the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester.

This technical guide provides a solid foundation for the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide on the Core Mechanism of Boc-Hyp-OEt in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the role and mechanism of action of N-α-tert-Butyloxycarbonyl-4-hydroxyproline ethyl ester (Boc-Hyp-OEt) and its related derivatives in the context of peptide synthesis. The focus is on the chemical principles and practical application within the framework of solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain anchored to an insoluble resin support.[] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach characterized by the use of the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable groups, such as benzyl ethers and esters, for the protection of amino acid side chains.[2][3]

The synthesis is a cyclical process, proceeding from the C-terminus to the N-terminus, with each cycle comprising four main steps:[2]

-

Nα-Boc Deprotection: The Boc group is removed from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[4]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).

-

Amino Acid Coupling: The incoming Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain, forming a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups, typically using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

The Role and "Mechanism of Action" of Boc-Hydroxyproline Derivatives

Hydroxyproline (Hyp) is a critical non-standard amino acid, essential for the structural stability of collagen, the most abundant protein in mammals. The incorporation of Hyp into synthetic peptides is crucial for creating collagen mimetics and other biologically active peptides. Boc-Hyp-OH and its esterified forms like Boc-Hyp-OEt serve as the building blocks for introducing this residue during Boc-SPPS. While Boc-Hyp-OEt is primarily suited for solution-phase synthesis, the principles of its reactivity are directly applicable to the use of its free acid counterpart, Boc-Hyp-OH, in SPPS.

Chemical Workflow of Boc-Hyp-OH Incorporation

The "mechanism of action" for Boc-Hyp-OH in SPPS is not a biological one but rather a sequence of chemical transformations that enable its incorporation into a growing peptide chain.

Step 1: Nα-Boc Deprotection of the Resin-Bound Peptide The cycle begins with the removal of the Boc protecting group from the peptide-resin. This is achieved by treatment with a solution of TFA in dichloromethane (DCM). The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine as a TFA salt.

Caption: Mechanism of Nα-Boc deprotection using trifluoroacetic acid (TFA).

Step 2: Neutralization The protonated N-terminus must be converted to a free amine to act as a nucleophile in the subsequent coupling step. This is accomplished by washing the resin with a solution of a hindered base, typically 10% DIEA in DCM.

Step 3: Activation and Coupling of Boc-Hyp-OH The incoming Boc-Hyp-OH is activated to facilitate peptide bond formation. This involves converting its carboxylic acid into a more reactive species. Common activation methods include:

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the peptide's N-terminal amine or be converted to a more stable active ester with additives like 1-hydroxybenzotriazole (HOBt).

-

Onium Salts: Reagents such as HBTU, HATU, or PyBOP are highly efficient and react with the carboxylic acid to form active esters in situ, leading to rapid and high-yield couplings.

Once activated, the Boc-Hyp-OH derivative is added to the neutralized peptide-resin. The free N-terminal amine of the peptide chain performs a nucleophilic attack on the activated carbonyl carbon of the Boc-Hyp-OH, forming the new peptide bond.

Caption: General workflow for amino acid activation and coupling in SPPS.

Side-Chain Protection and Potential Side Reactions

-

Hydroxy Group Protection: In many Boc-SPPS protocols, the hydroxyl group of hydroxyproline is left unprotected. However, under certain coupling conditions, it can be susceptible to O-acylation, leading to side-product formation. If this becomes an issue, the hydroxyl group can be protected, often with a benzyl (Bzl) group, which is removed during the final HF cleavage step.

-

Coupling Efficiency: Proline and its derivatives are secondary amino acids, which can present steric hindrance, sometimes leading to incomplete coupling reactions. Difficult couplings may require "double coupling" (repeating the coupling step with fresh reagents) or the use of more potent coupling reagents like HATU. Monitoring the reaction is crucial.

-

Stereochemistry: Maintaining the correct stereochemistry [(2S, 4R) for trans-4-hydroxy-L-proline, the form found in collagen] is paramount. The risk of epimerization during the activation of urethane-protected amino acids like Boc-Hyp-OH is generally low.

Quantitative Data in Boc-SPPS

The overall yield and purity of a synthetic peptide are direct functions of the efficiency at each step of the synthesis. For long peptides, even a small decrease in coupling efficiency per cycle can lead to a significant reduction in the final yield of the desired product.

| Parameter | Typical Value | Conditions & Considerations | Reference(s) |

| Coupling Efficiency (per cycle) | >99% | Essential for synthesis of long peptides. Monitored by ninhydrin (Kaiser) test. Lower efficiency may occur with sterically hindered residues like Hyp. | |

| Boc Deprotection Efficiency | >99.9% | Generally very efficient with 50% TFA in DCM for 15-25 minutes. | |

| Overall Crude Peptide Yield | 60-90% | Highly dependent on peptide length and sequence. "Difficult" sequences with aggregation issues can significantly lower yields. | |

| Purity (after cleavage) | 50-85% | Dependent on cumulative efficiency. Deletion sequences from incomplete couplings are common impurities. | |

| Final Yield (after purification) | 10-50% | Purification via HPLC can lead to significant product loss but is necessary to achieve high purity (>95%). |

Experimental Protocols

The following are generalized protocols for manual Boc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.

Standard Boc-SPPS Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in DCM (~5 mL) for 30 minutes in a fritted reaction vessel.

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (~5 mL). Agitate for 2 minutes and drain (pre-wash).

-

Add a fresh solution of 50% TFA in DCM (~5 mL). Agitate for 20-25 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 5 mL).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (~5 mL). Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3 x 5 mL).

-

-

Amino Acid Coupling (HBTU Activation):

-

In a separate vial, dissolve the Boc-amino acid (0.3 mmol, 3 eq) and HBTU (0.29 mmol, 2.9 eq) in a minimal amount of DMF (~2 mL).

-

Add DIEA (0.6 mmol, 6 eq) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Monitoring (Optional but Recommended):

-

Perform a qualitative ninhydrin (Kaiser) test to check for completion of the coupling. If the test is positive (blue beads), recoupling is necessary.

-

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Kaiser Test (for Primary Amines)

-

Remove a small sample of resin beads (~5 mg) and place them in a small test tube.

-

Wash the beads with ethanol (2 x 0.5 mL).

-

Add 2-3 drops of each of the following solutions:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Heat the test tube at 100-110°C for 5 minutes.

-

Observation:

-

Positive (Incomplete Coupling): Beads and/or solution turn dark blue or purple, indicating free primary amines.

-

Negative (Complete Coupling): Beads and solution remain yellow or colorless.

-

Final Cleavage from Merrifield Resin (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.

-

Dry the final peptide-resin under vacuum.

-

Place the peptide-resin in the reaction vessel of an HF cleavage apparatus.

-

Add a scavenger, such as anisole (~1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to 0°C.

-

Distill anhydrous HF (~10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Remove the HF by evaporation under vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and non-peptidic byproducts.

-

Extract the crude peptide with a suitable solvent, such as 10% aqueous acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide product, which can then be purified by HPLC.

References

The Role of the Boc Protecting Group in Hydroxyproline Derivatives: A Technical Guide

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and drug development. Its application to hydroxyproline, a non-proteinogenic amino acid critical to collagen structure and various signaling pathways, enables precise chemical modifications and the construction of complex bioactive molecules. This guide provides an in-depth examination of the Boc group's role in the chemistry of hydroxyproline derivatives, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.

Core Functions of the Boc Group in Hydroxyproline Chemistry

The primary role of the Boc protecting group is to temporarily block the secondary amine of the hydroxyproline pyrrolidine ring. This protection is essential for two main reasons:

-

Preventing Undesired Reactivity: The nitrogen in hydroxyproline is a nucleophile and can participate in unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or modification of the hydroxyl group. The Boc group's steric bulk and electronic properties effectively render the nitrogen non-reactive under a wide range of conditions.

-

Enabling Orthogonal Synthesis Strategies: The Boc group is stable under basic and nucleophilic conditions but is easily removed by acid. This specific lability allows for "orthogonal" protection strategies, where other protecting groups sensitive to different conditions (e.g., Fmoc, sensitive to base) can be used elsewhere in the molecule and removed selectively.

By protecting the amine, the Boc group directs reactivity to the other two functional sites of hydroxyproline: the C-terminal carboxylic acid and the C4-hydroxyl group. This control is fundamental for incorporating hydroxyproline into peptide chains and for synthesizing a diverse array of derivatives.[1][2][3] For instance, Boc-protected hydroxyproline is a key intermediate for synthesizing important pharmaceutical building blocks like N-BOC-cis-4-hydroxyproline methyl ester.[4]

Influence on Physicochemical Properties: The introduction of the lipophilic tert-butyl group generally increases the solubility of hydroxyproline derivatives in organic solvents, facilitating reactions and purification in non-aqueous media.[1] It also enhances the stability of the compound, making it an ideal building block for various applications in medicinal chemistry.

Quantitative Data on Boc-Hydroxyproline Derivatives

The following table summarizes key physical and chemical data for common Boc-protected hydroxyproline derivatives, providing a reference for experimental work.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Purity/Assay | Reference(s) |

| N-Boc-L-hydroxyproline (trans-4) | 13726-69-7 | C₁₀H₁₇NO₅ | 231.25 | 123-127 | -68° (c=1, MeOH) | ≥97% | |

| N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | C₁₀H₁₇NO₅ | 231.25 | 146 (decomposes) | -50.0±3° (c=0.67, MeOH) | 97% | |

| N-Boc-trans-4-hydroxy-D-proline | 147266-92-0 | C₁₀H₁₇NO₅ | 231.25 | 119-125 | +70° (c=0.617, MeOH) | 97% | |

| N-Boc-L-trans-4-hydroxyproline methyl ester | 74844-91-0 | C₁₁H₁₉NO₅ | 245.28 | 92-96 | -63 to -67º (c=1, CHCl₃) | ≥99% | |

| N-Boc-O-benzyl-L-hydroxyproline | 54631-81-1 | C₁₇H₂₃NO₅ | 321.37 | Not specified | Not specified | Not specified | |

| N-Boc-cis-4-hydroxyproline methyl ester Synthesis | N/A | C₁₁H₁₉NO₅ | 245.28 | Not specified | Not specified | 98.8% |

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of hydroxyproline.

3.1. Protocol for Boc Protection of L-Hydroxyproline

This protocol describes a common method for the synthesis of N-Boc-L-hydroxyproline using di-tert-butyl dicarbonate (Boc₂O) under aqueous basic conditions.

Materials:

-

L-hydroxyproline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 3M

-

Deionized water

-

Stir plate and stir bar

-

Reaction flask

-

Ice bath

-

pH meter or pH strips

Procedure:

-

Dissolution: Dissolve L-hydroxyproline in deionized water in a reaction flask. A typical ratio is 1:1 mass ratio of water to L-hydroxyproline.

-

Addition of Boc₂O: While stirring the solution, slowly add di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

pH Adjustment and Reaction: Begin the dropwise addition of an aqueous sodium hydroxide solution to maintain the pH above 7. After the addition is complete, heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Precipitation: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Acidification: Slowly add 3M HCl dropwise while stirring to adjust the pH to 2.0-2.5. The target product, N-Boc-L-hydroxyproline, will precipitate out of the solution as a white solid.

-

Isolation and Drying: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts. Dry the product under vacuum to obtain the final N-Boc-L-hydroxyproline.

3.2. Protocol for Deprotection of Boc-Hydroxyproline Derivatives

This protocol outlines the removal of the Boc group using strong acidic conditions, a standard procedure in peptide synthesis and other applications.

Materials:

-

Boc-protected hydroxyproline derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Or: 4M HCl in 1,4-dioxane

-

Stir plate and stir bar

-

Reaction flask

-

Rotary evaporator

Procedure using TFA/DCM:

-

Dissolution: Dissolve the Boc-protected hydroxyproline derivative in dichloromethane (DCM).

-

Acid Treatment: To the solution, add trifluoroacetic acid (TFA). A common mixture is 20-50% TFA in DCM.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours. Monitor the reaction progress using TLC or LC-MS to ensure complete removal of the Boc group.

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. The resulting product is the deprotected hydroxyproline derivative, usually as a TFA salt. It can be used directly in the next step or purified further if necessary.

Procedure using HCl in Dioxane:

-

Reaction Setup: Dissolve the Boc-protected substrate in a 4M solution of hydrogen chloride (HCl) in anhydrous 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for approximately 30 minutes. This method is known for its efficiency and selectivity.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is obtained as the hydrochloride salt. This method is particularly useful when tert-butyl ester or ether groups are present, as it can offer superior selectivity.

Visualizing Workflows and Biological Pathways

4.1. Synthetic Workflow for Hydroxyproline Derivatives

The following diagram illustrates the central role of the Boc group in a typical synthetic sequence involving a hydroxyproline derivative. The process involves protecting the amine, modifying another part of the molecule, and finally deprotecting the amine to yield the final product or an intermediate for further coupling.

4.2. Signaling Pathway: Role of Prolyl Hydroxylation in HIF-1α Regulation

Hydroxyproline's most famous role in cell signaling is the regulation of the Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This hydroxylation event, which creates a hydroxyproline residue, is a critical signal for the protein's degradation. Boc-protected hydroxyproline derivatives are instrumental in synthesizing probes and inhibitors to study this pathway.

This guide demonstrates that the Boc protecting group is an indispensable tool in the study and application of hydroxyproline. Its ability to reversibly mask the amine functionality provides the synthetic control necessary to build complex peptides, create novel biomaterials, and develop targeted therapeutics that leverage the unique structural and biological properties of hydroxyproline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Discovery and History of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized the field of synthetic organic chemistry, particularly in the intricate art of peptide synthesis. Its unique acid lability, coupled with its stability to a wide range of other reagents, provided a robust and reliable tool for the stepwise assembly of amino acids into complex peptides. This technical guide delves into the seminal discovery and historical development of Boc-protected amino acids, providing a comprehensive resource on the foundational experimental protocols, quantitative data, and the logical workflows that underpin their use.

A Pivotal Discovery in the 1950s

Prior to the mid-20th century, the synthesis of peptides was a formidable challenge, often hampered by the harsh conditions required to remove existing amino-protecting groups, which could lead to undesired side reactions and racemization of the chiral amino acid centers. The landscape of peptide chemistry was irrevocably changed in 1957 with two key publications. Frederick C. McKay and N. F. Albertson of the Sterling-Winthrop Research Institute introduced a series of new "amine-masking groups," including the tert-butoxycarbonyl group.[1] Their work, published in the Journal of the American Chemical Society, demonstrated that the Boc group could be readily introduced onto an amino acid and, crucially, removed under mild acidic conditions that left the peptide bond intact.

Contemporaneously, George W. Anderson and Anne C. McGregor from the American Cyanamid Company also reported on the use of t-butyloxycarbonylamino acids in peptide synthesis, further solidifying the utility of this new protecting group.[2] These foundational studies laid the groundwork for a new era in peptide synthesis, offering a protecting group that was stable to basic, hydrogenolytic, and nucleophilic conditions, yet easily cleaved by acids.[3][4]

The true impact of the Boc group was fully realized with the pioneering work of R. Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS). Merrifield's revolutionary strategy, for which he was awarded the Nobel Prize in Chemistry in 1984, relied on the Boc group as the temporary Nα-amino protecting group. This combination of a robust, acid-labile protecting group with a solid support methodology dramatically simplified and accelerated the synthesis of peptides, making previously inaccessible molecules readily available for study and therapeutic development.[5]

The Chemistry of Boc Protection and Deprotection

The utility of the Boc group lies in the precise control over its introduction and removal. The following sections detail the mechanisms and protocols that have become standard practice in laboratories worldwide.

Boc Protection of Amino Acids

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base.

References

spectroscopic analysis of Boc-Hyp-OEt (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-tert-Butoxycarbonyl-(4R)-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt), a key building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Boc-Hyp-OEt is a protected amino acid derivative widely used in peptide synthesis and the development of peptidomimetics. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the C-terminus allows for controlled and sequential peptide bond formation. Accurate spectroscopic characterization is crucial to confirm the identity, purity, and structural integrity of the molecule before its use in further synthetic steps. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Boc-Hyp-OEt and its close structural analogs. This data is essential for the verification of the compound's structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. The data presented here is based on the analysis of the closely related methyl ester analog, N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), and is expected to be very similar for Boc-Hyp-OEt, with predictable variations for the ethyl ester group.

Table 1: ¹H NMR Data of Boc-Hyp-OMe in CDCl₃ (300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.54-4.37 | m | 2H | Hα, Hδ' |

| 3.75 | s | 3H | -OCH₃ |

| 3.70-3.40 | m | 2H | Hδ, Hγ |

| 2.48-2.21 | m | 2H | Hβ, Hβ' |

| 2.13-2.0 | m | 1H | -OH |

| 1.46 | s | 3H | Boc -CH₃ |

| 1.41 | s | 6H | Boc -CH₃ |

Note: For Boc-Hyp-OEt, the -OCH₃ signal at 3.75 ppm would be replaced by a quartet around 4.2 ppm (-OCH₂CH₃) and a triplet around 1.3 ppm (-OCH₂CH₃).

Table 2: ¹³C NMR Data of Boc-Hyp-OH

| Chemical Shift (δ, ppm) | Assignment |

| 174-176 | C=O (acid) |

| 153-155 | C=O (Boc) |

| 79-81 | C(CH₃)₃ (Boc) |

| 68-70 | Cγ |

| 58-60 | Cα |

| 54-56 | Cδ |

| 38-40 | Cβ |

| 28-29 | C(CH₃)₃ (Boc) |

Note: For Boc-Hyp-OEt, an additional peak for the ester C=O would be expected around 172 ppm, and signals for the ethyl group (-OCH₂CH₃) would appear around 61 ppm and 14 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for Boc-Hyp-OEt are listed below.

Table 3: IR Absorption Data

| Frequency (cm⁻¹) | Functional Group |

| 3400-3500 (broad) | O-H stretch |

| 2850-3000 | C-H stretch |

| ~1745 | C=O stretch (ester) |

| ~1690 | C=O stretch (Boc) |

| 1160-1250 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-Hyp-OEt (Molecular Formula: C₁₂H₂₁NO₅), the expected molecular weight is 259.3 g/mol .

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 260.14 | [M+H]⁺ |

| 282.12 | [M+Na]⁺ |

| 204.10 | [M-C₄H₉O+H]⁺ |

| 158.08 | [M-Boc+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of Boc-Hyp-OEt.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a single-pulse ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid Boc-Hyp-OEt sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled with a suitable liquid chromatography system or direct infusion pump.

Sample Preparation:

-

Prepare a dilute solution of Boc-Hyp-OEt (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (Positive Ion Mode):

-

Introduce the sample into the ESI source via direct infusion or LC injection.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound.

-

Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

The data is typically acquired as a full scan spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in confirming the structure of Boc-Hyp-OEt.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of Boc-Hyp-OEt.

Caption: Logical relationship between spectroscopic techniques and the structural elucidation of Boc-Hyp-OEt.

Commercial Availability and Synthetic Utility of Boc-Hyp-OEt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate, commonly known as Boc-Hyp-OEt, is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). Its unique structural features, including a protected amine, a reactive carboxylic ester, and a stereodefined hydroxyl group, make it a versatile intermediate for introducing the hydroxyproline motif into complex molecules. This technical guide provides an in-depth overview of the commercial availability of Boc-Hyp-OEt, detailed synthetic protocols for its preparation, and its application in contemporary drug discovery.

Commercial Availability

Boc-Hyp-OEt is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. The compound is typically sold in various quantities with a purity of 95% or higher.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedchemExpress | 37813-30-2 | C₁₂H₂₁NO₅ | 259.30 | >95% |

| Aapptec | 37813-30-2 | C₁₂H₂₁NO₅ | 259.30 | Not specified |

| Aladdin Scientific | 37813-30-2 | C₁₂H₂₁NO₅ | 259.3 | min 95%[1] |

| BOC Sciences | 37813-30-2 | C₁₂H₂₁NO₅ | 259.3 | 95% |

Synthesis of Boc-Hyp-OEt

The most common and efficient method for the synthesis of Boc-Hyp-OEt is the esterification of the commercially available and more common starting material, N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH). A mild and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly suitable for amino acid derivatives as it minimizes the risk of racemization.

Experimental Protocol: Steglich Esterification of Boc-Hyp-OH

Materials:

-

N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH)

-

Anhydrous Ethanol (EtOH)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous ethanol (1.2 eq) to the solution.

-

Add 4-dimethylaminopyridine (0.1 eq) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Boc-Hyp-OEt.

Logical Workflow for Steglich Esterification:

Application in PROTAC Development

Boc-Hyp-OEt is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The hydroxyproline moiety can serve as a versatile linker component, and the Boc and ethyl ester protecting groups allow for orthogonal chemical manipulations during the assembly of the PROTAC molecule.

Conceptual Workflow for PROTAC Synthesis using Boc-Hyp-OEt:

Conclusion

Boc-Hyp-OEt is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery. Its straightforward synthesis from Boc-Hyp-OH via methods like the Steglich esterification allows for its ready availability in the laboratory. The orthogonal protecting groups of Boc-Hyp-OEt make it an attractive intermediate for the construction of complex molecules, including peptides and PROTACs, highlighting its importance for researchers and scientists in the field of drug development.

References

In-Depth Technical Guide to Preliminary Studies of Boc-Hyp-OEt and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies involving N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt) and its closely related precursor, N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH). Given the limited direct research on Boc-Hyp-OEt, this document focuses on the extensive preliminary studies conducted with Boc-Hyp-OH, which serves as a critical building block in the synthesis of bioactive peptides. The applications, experimental methodologies, and biological activities of peptides derived from this scaffold are detailed herein.

Introduction to Boc-Protected Hydroxyproline in Peptide Synthesis

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development. The Boc group serves as a temporary protecting group for the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. Boc-Hyp-OH is a valuable derivative of the non-standard amino acid hydroxyproline, a key component of collagen. Its incorporation into peptide sequences can confer unique structural and biological properties.

The ethyl ester form, Boc-Hyp-OEt, is primarily used as a starting material for the synthesis of Boc-Hyp-OH or for solution-phase peptide synthesis, though the latter is less common in modern drug discovery workflows. The majority of preliminary studies utilize Boc-Hyp-OH for direct incorporation into peptides via SPPS.

Quantitative Data from Preliminary Studies

The following tables summarize key quantitative data from preliminary studies on peptides synthesized using a Boc-hydroxyproline scaffold.

Table 1: Synthesis and Purity of Hydroxyproline-Containing Peptides

| Peptide Sequence | Synthesis Method | Crude Yield (%) | Purity (%) | Analytical Method |

| Leu-Hyp | Boc-SPPS | Not Reported | >95% | HPLC |

| Ile-Hyp | Boc-SPPS | Not Reported | >95% | HPLC |

| Pro-Hyp | Boc-SPPS | Not Reported | >98% | HPLC |

Table 2: In Vitro Antioxidant Activity of Hydroxyproline-Containing Peptides

| Peptide Sequence | DPPH Radical Scavenging Rate (%) at 3 mmol/L | ABTS Cation Radical Scavenging Rate (%) at 3 mmol/L | Hydroxyl Radical Scavenging Rate (%) at 3 mmol/L | Superoxide Anion Radical Scavenging Rate (%) at 3 mmol/L |

| Leu-Hyp | 23.6 | 57.8 | ~30-50 | ~60-80 |

| Ile-Hyp | <15 | 57.7 | ~30-50 | ~60-80 |

| Pro-Hyp | <15 | <15 | ~30-50 | ~60-80 |

| Val-Hyp | <15 | <15 | ~30-50 | ~60-80 |

| Phe-Hyp | <15 | <15 | ~30-50 | ~60-80 |

| Gly-Hyp | <15 | <15 | ~30-50 | ~60-80 |

| Ala-Hyp | <15 | <15 | ~30-50 | ~60-80 |

Data extracted from a study on 15 hydroxyproline-containing peptides[2].

Table 3: Effect of Prolyl-hydroxyproline (Pro-Hyp) on Fibroblast Function

| Biological Endpoint | Effective Concentration | Key Findings |

| Fibroblast Migration | 200 nmol/mL | Significantly increased the number of migrating fibroblasts from mouse skin explants after 72 hours in the absence of FBS[3]. |

| Fibroblast Proliferation on Collagen Gel | 0-1000 nmol/mL (dose-dependent) | Enhanced the growth of fibroblasts on a collagen gel in the presence of 10% FBS[3]. |

| Hyaluronic Acid Synthase 2 (HAS2) mRNA Expression | 200 nmol/mL | Significantly increased HAS2 mRNA levels in human dermal fibroblasts[4]. |

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Dipeptide (e.g., Leu-Hyp)

This protocol outlines the manual synthesis of a dipeptide acid using Boc-SPPS on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Hyp-OH

-

Boc-Leu-OH

-

Cesium carbonate (Cs₂CO₃)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Anisole (scavenger)

-

Cold diethyl ether

Procedure:

-

Resin Preparation and First Amino Acid Attachment (Boc-Hyp-OH):

-

Swell the Merrifield resin in DMF.

-

Prepare the cesium salt of Boc-Hyp-OH by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.

-

Dissolve the Boc-Hyp-OH cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.

-

-

Synthesis Cycle for the Second Amino Acid (Boc-Leu-OH):

-

Boc Deprotection:

-

Swell the Boc-Hyp-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

-

Wash the resin with DCM and then DMF.

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin with DCM.

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Leu-OH (3 equivalents) and a coupling reagent (e.g., DCC or HBTU/HOBt, 3 equivalents) in DMF.

-

Add the activated amino acid solution to the neutralized Hyp-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using the Kaiser test.

-

-

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add a scavenger, such as anisole.

-

Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and wash it with a small amount of TFA.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in an appropriate aqueous buffer.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

-

In Vitro Antioxidant Activity Assays

The antioxidant activity of the synthesized peptides can be evaluated using various in vitro assays as described in the literature.

-

DPPH Radical Scavenging Assay: Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical.

-

ABTS Cation Radical Scavenging Assay: Measures the ability of the peptide to reduce the pre-formed ABTS radical cation.

-

Hydroxyl Radical Scavenging Assay: Assesses the peptide's capacity to scavenge hydroxyl radicals, often generated by a Fenton-type reaction.

-

Superoxide Anion Radical Scavenging Assay: Determines the peptide's ability to quench superoxide anion radicals.

Fibroblast Proliferation and Migration Assays

The effect of synthesized peptides on fibroblast function can be assessed as follows:

-

Fibroblast Migration Assay: Mouse skin explants are cultured in a serum-free medium with and without the test peptide. The number of fibroblasts migrating out from the skin disc is counted after a specific incubation period (e.g., 72 hours).

-

Fibroblast Proliferation Assay on Collagen Gel: Fibroblasts are seeded on a collagen gel matrix and cultured in a medium containing FBS and varying concentrations of the test peptide. Cell proliferation is measured after a defined period (e.g., 48 hours) using standard cell counting methods or proliferation assays (e.g., MTT or BrdU incorporation).

Visualizations of Workflows and Signaling Pathways

Experimental Workflows

References

- 1. Analytical methods and Quality Control for peptide products [biosynth.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchmap.jp [researchmap.jp]

- 4. collagen-derived-dipeptide-proline-hydroxyproline-stimulates-cell-proliferation-and-hyaluronic-acid-synthesis-in-cultured-human-dermal-fibroblasts - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Boc-Hyp-OEt Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of N-Boc-4-hydroxyproline (Boc-Hyp-OH) into a peptide sequence using solid-phase peptide synthesis (SPPS) with Boc chemistry. While the query specified Boc-Hyp-OEt, standard solid-phase peptide synthesis protocols utilize the free carboxylic acid of the amino acid for coupling to the resin or the growing peptide chain. Therefore, this protocol has been adapted for the more conventional and widely used Boc-Hyp-OH.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational method in solid-phase peptide synthesis.[1] It relies on the use of the acid-labile Boc group for temporary protection of the α-amino group and more stable benzyl-based protecting groups for the side chains.[1] The entire synthesis is typically carried out on a solid support, such as a polystyrene-based resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][2]

Principle of Boc Solid-Phase Peptide Synthesis

The synthesis involves a cyclical process of deprotection, neutralization, and coupling.

-

Resin Preparation and First Amino Acid Attachment: The synthesis begins with a solid support, typically a resin like Merrifield or PAM resin.[3] The C-terminal amino acid, in this case, a residue other than Boc-Hyp-OH, is first anchored to this resin.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized to the free amine with a hindered base, such as diisopropylethylamine (DIEA), to prepare it for the coupling reaction.

-

Coupling: The next Boc-protected amino acid (e.g., Boc-Hyp-OH) is activated and coupled to the free amine of the preceding residue.

-

Cycle Repetition: These steps of deprotection, neutralization, and coupling are repeated until the desired peptide sequence is assembled.

-

Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).

It's important to note that the synthesis of oligoprolines can sometimes lead to side reactions, such as the formation of diketopiperazines, especially at the dipeptide stage. Careful selection of the resin and coupling conditions can help minimize these side reactions.

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of Boc-SPPS for the incorporation of a Boc-amino acid.

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

| Category | Item | Supplier Example | CAS Number |

| Amino Acid | Boc-Hyp-OH | Sigma-Aldrich | 13726-69-7 |

| Other Boc-Amino Acids | Aapptec, ChemPep | Varies | |

| Resin | Merrifield Resin | ChemPep | Varies |

| PAM Resin | ChemPep | Varies | |

| Solvents | Dichloromethane (DCM) | Standard Supplier | 75-09-2 |

| N,N-Dimethylformamide (DMF) | Standard Supplier | 68-12-2 | |

| Isopropanol (IPA) | Standard Supplier | 67-63-0 | |

| Reagents | Trifluoroacetic Acid (TFA) | Standard Supplier | 76-05-1 |

| Diisopropylethylamine (DIEA) | Standard Supplier | 7087-68-5 | |

| Dicyclohexylcarbodiimide (DCC) | Standard Supplier | 538-75-0 | |

| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | 2592-95-2 | |

| Hydrofluoric Acid (HF) | Specialized Supplier | 7664-39-3 | |

| Anisole (Scavenger) | Standard Supplier | 100-66-3 |

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide containing a hydroxyproline residue using Boc-SPPS.

4.1. Resin Preparation and First Amino Acid Loading

-

Swell the selected resin (e.g., Merrifield resin, 1 g, with a substitution of 0.5-1.0 mmol/g) in DCM (10 mL/g of resin) for 1 hour in a reaction vessel.

-

For Merrifield resin, the first Boc-amino acid is typically attached as its cesium salt to minimize racemization.

-

Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

4.2. Peptide Chain Elongation (One Cycle)

Each cycle consists of deprotection, neutralization, and coupling steps.

Table 1: Reaction Parameters for a Single Coupling Cycle

| Step | Reagent(s) | Concentration / Amount | Reaction Time | Temperature |

| Pre-wash | 50% TFA in DCM | 10 mL/g resin | 5 min | Room Temp |

| Deprotection | 50% TFA in DCM | 10 mL/g resin | 20 min | Room Temp |

| Wash | DCM (2x), IPA (2x), DCM (2x) | 10 mL/g resin | 1 min per wash | Room Temp |

| Neutralization | 5-10% DIEA in DCM | 10 mL/g resin | 2 x 5 min | Room Temp |

| Wash | DCM (3x) | 10 mL/g resin | 1 min per wash | Room Temp |

| Coupling | Boc-Hyp-OH (3 eq.), DCC (3 eq.), HOBt (3 eq.) in DMF/DCM | Varies | 1-2 hours | Room Temp |

| Wash | DMF (3x), DCM (3x) | 10 mL/g resin | 1 min per wash | Room Temp |

Detailed Steps:

-

Deprotection: Add a 50% solution of TFA in DCM to the resin and shake for a short pre-wash (5 minutes). Drain and add a fresh solution of 50% TFA in DCM and shake for 20 minutes.

-

Washing: Wash the peptide-resin thoroughly with DCM and IPA to remove residual TFA.

-

Neutralization: Neutralize the peptide-resin with a solution of 5-10% DIEA in DCM. Perform this step twice for 5 minutes each.

-

Washing: Wash the resin with DCM to remove excess DIEA.

-

Coupling: In a separate vessel, pre-activate the Boc-Hyp-OH (3 equivalents relative to the resin substitution) with DCC (3 eq.) and HOBt (3 eq.) in a mixture of DMF and DCM for 10-15 minutes at 0°C. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

Washing: Wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.

Repeat this cycle for each subsequent amino acid until the desired peptide sequence is assembled.

4.3. Final Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and should be performed in a specialized apparatus within a fume hood by trained personnel.

-

Dry the peptide-resin under vacuum.

-

Transfer the resin to an HF cleavage apparatus.

-

Add a scavenger, such as anisole (1 mL per 100 mg of peptide-resin), to protect sensitive residues from side reactions.

-

Cool the apparatus to -5 to 0°C and slowly distill HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting peptide with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

-

Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.

Signaling Pathways and Applications

Peptides containing hydroxyproline are crucial components of collagen and play significant roles in protein structure and stability. Synthetic peptides incorporating hydroxyproline are used in various research areas, including:

-

Drug Development: As mimetics of structured amino acids or as part of recognition motifs.

-

Biomaterial Science: For the design of self-assembling peptides and artificial collagen-like materials.

-

Biochemical Studies: To investigate protein-protein interactions and enzyme mechanisms.

The synthesis of diverse peptide libraries containing modified hydroxyproline residues can be a powerful tool for exploring these applications.

Caption: General logical flow of a synthetic peptide's interaction with a biological target.

References

Application Notes and Protocols for Boc-Hyp-OEt in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-4-hydroxyproline ethyl ester (Boc-Hyp-OEt) is a valuable building block in solution-phase peptide synthesis, particularly for the incorporation of hydroxyproline residues into peptides. Hydroxyproline is a critical component of collagen, contributing to the stability of the triple helix.[1][2] Consequently, peptides containing hydroxyproline are widely used in the development of collagen mimetics, extracellular matrix components, and therapeutic agents for tissue regeneration and fibrosis.

This document provides detailed application notes and protocols for the effective use of Boc-Hyp-OEt in solution-phase peptide synthesis. It covers coupling reactions, deprotection of the Boc group, and purification strategies, along with illustrative quantitative data and experimental workflows.

Applications of Boc-Hyp-OEt

-

Synthesis of Collagen-Mimetic Peptides: Boc-Hyp-OEt is a key reagent for the synthesis of peptides with repeating Gly-Pro-Hyp sequences, which are characteristic of collagen and form stable triple helices.[2]

-

Drug Development: Peptides containing hydroxyproline can exhibit enhanced stability and specific binding properties, making them attractive candidates for therapeutic development.

-

Biomaterial Science: Collagen-like peptides synthesized using Boc-Hyp-OEt can be used to create biocompatible hydrogels and scaffolds for tissue engineering applications.

Experimental Protocols

Peptide Coupling using Boc-Hyp-OEt

This protocol describes the coupling of Boc-Hyp-OEt to an amino acid ester in solution using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

Boc-Hyp-OEt

-

Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Amine Component:

-

Dissolve the amino acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15 minutes to liberate the free amine.

-

-

Activation of Boc-Hyp-OEt:

-

In a separate flask, dissolve Boc-Hyp-OEt (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add EDC (1.2 eq) to the cooled Boc-Hyp-OEt solution.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add the prepared free amine solution from step 1 to the activated Boc-Hyp-OEt solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

N-Terminal Boc Group Deprotection

This protocol describes the removal of the N-terminal Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether, cold

Procedure:

-

Deprotection Reaction:

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the peptide-TFA salt.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the peptide-TFA salt under vacuum. The resulting amine salt can be used directly in the next coupling step after neutralization.

-

Data Presentation

The following tables summarize typical quantitative data for the coupling and deprotection steps in the solution-phase synthesis of a dipeptide using Boc-Hyp-OEt.

Table 1: Coupling of Boc-Hyp-OEt with H-Gly-OEt

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |

| EDC | HOBt | DIPEA | DCM | 18 | 85-95 | >95 |

| DIC | HOBt | DIPEA | DCM/DMF | 20 | 80-90 | >95 |

| HATU | - | DIPEA | DMF | 4 | 90-98 | >97 |

Table 2: Deprotection of Boc-Hyp-Gly-OEt

| Reagent | Solvent | Reaction Time (min) | Yield (%) | Purity (%) (by HPLC) |

| 50% TFA | DCM | 30 | >95 | >98 |

| 4 M HCl | Dioxane | 60 | >95 | >97 |

Visualizations

Experimental Workflow for Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of a dipeptide using Boc-Hyp-OEt.

General Logic for Solution-Phase Peptide Synthesis Cycle

Caption: Logical flow of a solution-phase peptide synthesis cycle.

References

Application Notes and Protocols for Coupling Boc-Hyp-OEt in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to enhance peptide stability, conformational rigidity, and biological activity. (4R)-Hydroxyproline (Hyp), a key component of collagen, is frequently utilized to induce specific structural constraints in peptides. The Boc-protected ethyl ester form, Boc-Hyp-OEt, serves as a versatile building block in Solid-Phase Peptide Synthesis (SPPS).

The selection of an appropriate coupling reagent is paramount for the successful incorporation of Boc-Hyp-OEt, directly impacting reaction efficiency, yield, and the prevention of side reactions such as racemization and O-acylation of the hydroxyl group. This document provides a comprehensive guide to the selection of coupling reagents for Boc-Hyp-OEt in SPPS, complete with detailed protocols and comparative data to facilitate informed decisions in your research and development endeavors.

Data Presentation: Comparative Analysis of Coupling Reagents

The efficiency of coupling Boc-Hyp-OEt is highly dependent on the chosen activation method. Below is a summary of commonly used coupling reagents and their expected performance. While exact quantitative results can vary based on the specific peptide sequence and reaction conditions, this table provides a comparative overview to guide reagent selection.

| Coupling Reagent/Method | Additive | Base | Typical Reaction Time | Coupling Efficiency (%) | Racemization Risk | Notes |

| DIC/HOBt | HOBt | DIPEA | 1 - 4 hours | 90 - 95% | Low | A cost-effective and widely used method. The addition of HOBt is crucial for suppressing racemization.[1][2] |

| HBTU | HOBt | DIPEA | 30 - 60 minutes | >98% | Low | A highly efficient aminium salt, offering rapid coupling times and high yields.[1][2] |

| HATU | HOAt | DIPEA | 15 - 45 minutes | >99% | Very Low | Generally considered one of the most effective coupling reagents, especially for hindered amino acids. The incorporated HOAt moiety provides superior racemization suppression.[1] |

| PyBOP | HOBt | DIPEA | 30 - 60 minutes | >95% | Low | A phosphonium salt-based reagent that is a good alternative to aminium salts, avoiding potential guanidinylation side reactions. |

| COMU | OxymaPure® | DIPEA | 15 - 30 minutes | >99% | Very Low | A modern, highly efficient coupling reagent based on OxymaPure®, which is a non-explosive alternative to HOBt and HOAt. |

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of Boc-Hyp-OEt onto a resin-bound peptide with a free N-terminal amine in a standard Boc-SPPS workflow.

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a reliable and economical choice for standard couplings.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Hyp-OEt

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.

-

Wash the resin with DMF (3x).

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Hyp-OEt (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

-

Add the solution to the resin.

-

Add DIC (2-3 equivalents) to the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: HBTU/HATU/COMU Mediated Coupling

This protocol is recommended for achieving higher coupling efficiency and for sterically hindered couplings.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Hyp-OEt

-

HBTU, HATU, or COMU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the DIC/HOBt protocol.

-

Pre-activation:

-

In a separate vessel, dissolve Boc-Hyp-OEt (2-3 equivalents) and the coupling reagent (HBTU, HATU, or COMU; 1.95-2.9 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel for 15-60 minutes at room temperature.

-

-

Monitoring: Perform a Kaiser test. If the test is positive, the coupling can be repeated or extended.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Potential Side Reactions and Mitigation

When coupling Boc-Hyp-OEt, two primary side reactions should be considered:

-

Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is susceptible to epimerization. The use of additives like HOBt, HOAt, or OxymaPure® is crucial for suppressing racemization by forming more stable active esters.

-

O-acylation: The free hydroxyl group on the hydroxyproline side chain can be acylated by the activated amino acid. While this is generally less of a concern with the Boc strategy compared to Fmoc, it can occur. To mitigate this, it is important to avoid excessive activation times and the use of highly reactive coupling conditions unless necessary. For sequences where O-acylation is a significant issue, protection of the hydroxyl group (e.g., with a benzyl or t-butyl group) may be required.

Visualizing the Workflow and Logic

To further clarify the experimental process and decision-making, the following diagrams are provided.

References

Application Notes and Protocols: Deprotection of the Boc Group from N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is due to its ease of installation and stability under a wide range of reaction conditions, including catalytic hydrogenation and basic environments.[1][] The efficient and selective removal of the Boc group is a critical step in many synthetic pathways. This document provides detailed protocols for the deprotection of N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt), a key intermediate in the synthesis of various bioactive molecules.

The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] These methods are generally high-yielding and rapid. However, for substrates sensitive to harsh acidic conditions, alternative, milder methods have been developed. This application note will detail standard acidic deprotection protocols and briefly discuss alternative methods, providing researchers with the necessary information to select the optimal conditions for their specific needs.

Deprotection Methods and Quantitative Data Overview

The choice of deprotection method for Boc-Hyp-OEt depends on the stability of the substrate and the desired final salt form of the product. Acidic methods are the most prevalent, offering rapid and clean conversion. The following table summarizes common deprotection conditions and typical outcomes for Boc-protected amines and amino acid derivatives. While specific yields for Boc-Hyp-OEt may vary, this table provides a comparative overview of the efficiency of different methods.

| Deprotection Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Quantitative | |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 h | >95% | |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temperature | 10 - 30 min | Excellent | |

| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | Up to 90% | |

| Thermal (Boiling Water) | Water | 100 °C | Variable | Good to High | |

| Thermal (Fluorinated Alcohols) | TFE or HFIP | Reflux | 0.5 - 36 h | Good to High |

Experimental Protocols

Protocol 1: Deprotection of Boc-Hyp-OEt using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for the removal of the Boc group to yield Hyp-OEt as its trifluoroacetate salt.

Materials:

-

N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup to free amine)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Boc-Hyp-OEt (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-